molecular formula C7H7BrN2O3 B182981 3-Bromo-6-methoxy-2-methyl-5-nitropyridine CAS No. 186413-76-3

3-Bromo-6-methoxy-2-methyl-5-nitropyridine

Cat. No. B182981
M. Wt: 247.05 g/mol
InChI Key: VQVXYSCNTSWXJC-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-methyl-5-nitropyridine is a compound that belongs to the class of organic compounds known as nitropyridines. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a nitro group and other functional groups at various positions.

Synthesis Analysis

The synthesis of related pyridine compounds involves various strategies, including nucleophilic substitution and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by reactions with methylamine and sodium methoxide, and finally bromination and hydrolysis to yield the desired product .

Molecular Structure Analysis

The molecular structure of nitropyridines can be studied using quantum mechanical and spectroscopic methods. For a similar compound, 2-Amino-3-bromo-5-nitropyridine, Density Functional Theory (DFT) calculations were used to obtain vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectral data. The molecular equilibrium geometry was optimized, and various electronic properties were calculated, including HOMO-LUMO energies and the Fukui function .

Chemical Reactions Analysis

Nitropyridines can undergo various chemical reactions, including nitration and rearrangements. For example, the nitration of 3-bromo-5-methoxypyridine-N-oxide resulted in the isolation of the 6-nitro derivative as the sole reaction product . Additionally, reactions involving triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles from isoxazol-5(2H)-ones substituted with a nitropyridine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and other substituents affects their reactivity and stability. Theoretical calculations can predict properties such as softness, electrophilicity index, and non-linear optical (NLO) behavior. For 2-Amino-3-bromo-5-nitropyridine, a low softness value and a high electrophilicity index were calculated, indicating potential biological activity. The compound also exhibited promising NLO properties, which could make it a candidate for NLO material applications .

properties

IUPAC Name

5-bromo-2-methoxy-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-4-5(8)3-6(10(11)12)7(9-4)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVXYSCNTSWXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444440
Record name 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxy-2-methyl-5-nitropyridine

CAS RN

186413-76-3
Record name 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186413-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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